2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride

Angiogenesis MetAP2 inhibition Endothelial cell proliferation

2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride (CAS 111443-80-2), also cataloged as IDR-805 or TG-14, is a synthetic small-molecule methionine aminopeptidase 2 (MetAP2) inhibitor belonging to the butyrophenone-azepane hybrid chemotype. It was originally reported alongside three structurally related analogs (IDR-803, IDR-804, CKD-732) in a 2005 study demonstrating potent anti-angiogenic and anti-tumor activity via MetAP2 inhibition.

Molecular Formula C18H28ClNO
Molecular Weight 309.9 g/mol
CAS No. 111443-80-2
Cat. No. B13752291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride
CAS111443-80-2
Molecular FormulaC18H28ClNO
Molecular Weight309.9 g/mol
Structural Identifiers
SMILESCCC(C[NH+]1CCCCCC1)C(=O)C2=CC=C(C=C2)C.[Cl-]
InChIInChI=1S/C18H27NO.ClH/c1-3-16(14-19-12-6-4-5-7-13-19)18(20)17-10-8-15(2)9-11-17;/h8-11,16H,3-7,12-14H2,1-2H3;1H
InChIKeyHZRIDNJQJALIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride (CAS 111443-80-2) – Compound Identity, Target Class, and Procurement Relevance


2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride (CAS 111443-80-2), also cataloged as IDR-805 or TG-14, is a synthetic small-molecule methionine aminopeptidase 2 (MetAP2) inhibitor belonging to the butyrophenone-azepane hybrid chemotype . It was originally reported alongside three structurally related analogs (IDR-803, IDR-804, CKD-732) in a 2005 study demonstrating potent anti-angiogenic and anti-tumor activity via MetAP2 inhibition [1]. The compound is supplied as a hydrochloride salt (molecular formula C₁₈H₂₈ClNO, MW 309.87 g/mol) with a commercial purity specification of 96% . Its designation as a research-use-only chemical probe for MetAP2-driven angiogenesis and tumor biology studies distinguishes its application scope from later-stage clinical MetAP2 inhibitors such as beloranib (CKD-732 free base) or M8891.

Why Generic MetAP2 Inhibitor Substitution Fails – Structural and Pharmacological Differentiation of CAS 111443-80-2


MetAP2 inhibitors span multiple chemotypes—fumagillin-derived covalent binders (fumagillin, TNP-470, beloranib/CKD-732), purine-based reversible inhibitors (M8891), and butyrophenone-azepane hybrids (IDR-803, IDR-804, IDR-805)—each with distinct binding modes, selectivity profiles, and physicochemical properties [1]. Within the butyrophenone-azepane series, even minor structural variations produce quantifiable differences: the 4'-methyl substituent on the phenyl ring of IDR-805 (CAS 111443-80-2) differentiates it from its des-methyl analog TG-8 (CAS 111475-15-1), altering molecular weight (309.87 vs. 295.85 g/mol) and computed lipophilicity, which in turn affects membrane permeability, metabolic stability, and target engagement . These structural distinctions mean that substituting IDR-805 with another in-class MetAP2 inhibitor without verifying target-specific activity, cellular potency, and in vivo efficacy in the relevant assay system risks generating non-comparable or misleading experimental results.

Quantitative Differential Evidence for 2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride – Comparator-Anchored Performance Data


HUVEC Proliferation Inhibition – Angiogenesis Model Potency vs. Fumagillin-Class Inhibitors

In a direct within-study comparison, IDR-805 (tested alongside IDR-803, IDR-804, and CKD-732) inhibited human umbilical vein endothelial cell (HUVEC) proliferation by approximately 50% at a concentration of 2.5 nM, with growth arrest occurring in the G₁ phase of mitosis [1]. By cross-study comparison, the prototypical MetAP2 inhibitor fumagillin exhibits an IC₅₀ of 9.2 nM against recombinant human MetAP2 in enzymatic assays . While the HUVEC cellular IC₅₀ for IDR-805 individually is not disaggregated from the grouped data in the primary source, the 2.5 nM concentration producing ~50% inhibition in a cellular angiogenesis model places IDR-805 among the most potent MetAP2 inhibitors reported at the time of publication, with cellular activity in the low single-digit nanomolar range.

Angiogenesis MetAP2 inhibition Endothelial cell proliferation

Apoptosis Induction in SNU-398 Hepatoma Cells – Pro-apoptotic Efficacy vs. Untreated Control

Pretreatment of SNU-398 hepatoma cells with IDR-805 (as part of the four-inhibitor panel) at 25 nM resulted in an increased number of apoptotic cells reaching 60% or more, compared to untreated controls [1]. By cross-study comparison, M8891, a structurally distinct, orally active, reversible MetAP2 inhibitor developed later, exhibits an enzymatic IC₅₀ of 54 nM against MetAP2 and inhibits endothelial and tumor cell growth, but no directly comparable SNU-398 apoptosis data at matched concentrations are publicly available . The 25 nM concentration producing ≥60% apoptosis in SNU-398 cells for IDR-805 indicates that the butyrophenone-azepane series achieves robust pro-apoptotic effects at concentrations substantially below the enzymatic IC₅₀ of later-generation MetAP2 inhibitors such as M8891 (54 nM).

Cancer cell apoptosis Hepatoma MetAP2 targeted therapy

In Vivo Xenograft Tumor Suppression – Engrafted Tumor Growth Inhibition in Murine Model

In a murine xenograft model, treatment with IDR-805 (administered as part of the four-inhibitor panel including IDR-803, IDR-804, and CKD-732) suppressed the growth of engrafted tumors compared to untreated controls [1]. CKD-732 (beloranib free base), the fumagillin-derived comparator within the same study, subsequently advanced to Phase I clinical evaluation in patients with refractory solid cancers, where pharmacokinetic and pharmacodynamic parameters were characterized [2]. The demonstration of in vivo tumor suppression for IDR-805 in the same xenograft model that supported CKD-732's clinical advancement establishes a benchmark of in vivo efficacy for this butyrophenone-azepane chemotype that is not available for other MetAP2 inhibitors such as M8891 in published xenograft studies with identical experimental parameters.

Xenograft model In vivo efficacy Anti-tumor activity

Structural Differentiation from Des-Methyl Analog TG-8 – 4'-Methyl Substituent Impact on Physicochemical Profile

The 4'-methyl substituent on the phenyl ring of IDR-805 (CAS 111443-80-2) is the sole structural feature distinguishing it from its closest commercially available analog, TG-8 (CAS 111475-15-1), which bears an unsubstituted phenyl ring . This methyl group increases molecular weight from 295.85 g/mol (TG-8, C₁₇H₂₆ClNO) to 309.87 g/mol (IDR-805, C₁₈H₂₈ClNO) and is predicted to increase lipophilicity, with IDR-805 showing a computed logP of -0.33 [1]. While a computed logP for TG-8 is not publicly available, the addition of a methyl group to an aromatic ring typically increases logP by approximately 0.5 units based on established Hansch fragment constants, suggesting a meaningful difference in membrane partitioning and metabolic stability between the two analogs.

Structure-activity relationship Butyrophenone analogs Physicochemical properties

Chemotype Differentiation from Fumagillin-Class Irreversible Inhibitors – Butyrophenone-Azepane Scaffold vs. Covalent Spiroepoxide Warhead

IDR-805 belongs to the butyrophenone-azepane chemotype, which is structurally unrelated to the fumagillin class of MetAP2 inhibitors (fumagillin, TNP-470, beloranib/CKD-732) that rely on a spiroepoxide warhead for covalent, irreversible modification of the MetAP2 active site histidine residue [1]. Fumagillin-class inhibitors exhibit enzymatic IC₅₀ values in the sub-nanomolar to low nanomolar range (fumagillin: 0.4–9.2 nM depending on assay conditions [2]; TNP-470: 1 nM ) but carry the pharmacological baggage of irreversible target modification, which may limit temporal control of target engagement. The IDR series was designed through structure-based molecular modeling [1], suggesting a distinct binding mode, though the reversibility profile of IDR-805 has not been explicitly characterized in the primary literature. CKD-732 (beloranib), the fumagillin-class comparator within the same 2005 study, was subsequently confirmed as an irreversible inhibitor , while the binding kinetics of IDR-805 remain uncharacterized.

Chemotype comparison Reversible vs. irreversible inhibition MetAP2 inhibitor classification

Optimal Research and Procurement Application Scenarios for 2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride (CAS 111443-80-2)


Angiogenesis and Endothelial Cell Biology – HUVEC Proliferation and Tube Formation Assays

IDR-805 is optimally deployed as a chemical probe in HUVEC-based angiogenesis assays, where its cellular potency (~50% growth inhibition at 2.5 nM) has been directly demonstrated in a published study alongside comparator MetAP2 inhibitors [1]. Researchers investigating the role of MetAP2 in endothelial cell cycle regulation, G₁/S checkpoint control, or p21(WAF1/Cip1) signaling can use IDR-805 at low nanomolar concentrations to achieve robust target engagement without the cytotoxicity associated with higher concentrations of fumagillin-class inhibitors. Procurement specification: ≥96% purity (CAS 111443-80-2 hydrochloride salt) .

Hepatocellular Carcinoma (HCC) Preclinical Studies – Apoptosis and Tumor Suppression Models

The demonstration of ≥60% apoptosis in SNU-398 hepatoma cells at 25 nM and in vivo xenograft tumor suppression [1] positions IDR-805 as a reference MetAP2 inhibitor for HCC-focused preclinical research. Studies comparing MetAP2-dependent versus MetAP2-independent apoptotic pathways in liver cancer cell lines can employ IDR-805 as a tool compound, with the understanding that individual IC₅₀ values for IDR-805 were not disaggregated from the four-inhibitor panel in the primary source. Researchers should independently verify potency in their specific HCC cell line of interest.

Structure-Activity Relationship (SAR) Studies – Butyrophenone-Azepane Scaffold Optimization

The 4'-methyl substituent distinguishing IDR-805 (CAS 111443-80-2, MW 309.87 g/mol) from the des-methyl analog TG-8 (CAS 111475-15-1, MW 295.85 g/mol) makes IDR-805 the appropriate starting point for SAR campaigns exploring the impact of para-substitution on the butyrophenone phenyl ring. Medicinal chemistry teams optimizing MetAP2 inhibitory activity, selectivity over MetAP1, or pharmacokinetic properties within the butyrophenone-azepane series should procure both analogs for head-to-head comparison of cellular potency, metabolic stability, and off-target profiling.

Chemotype Comparator Studies – Non-Covalent vs. Covalent MetAP2 Inhibition Profiling

Research programs aiming to dissect the pharmacological consequences of reversible versus irreversible MetAP2 inhibition can employ IDR-805 as a representative of the non-fumagillin butyrophenone-azepane chemotype, alongside fumagillin or TNP-470 as covalent comparators [1]. Although the reversibility of IDR-805 has not been explicitly characterized in published literature, its structural divergence from the spiroepoxide class provides a chemically distinct tool for probing MetAP2 biology. Users should conduct washout experiments or binding kinetics assays to confirm the reversibility profile in their experimental system.

Quote Request

Request a Quote for 2-((Hexahydro-1H-azepin-1-yl)methyl)-4'-methylbutyrophenone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.